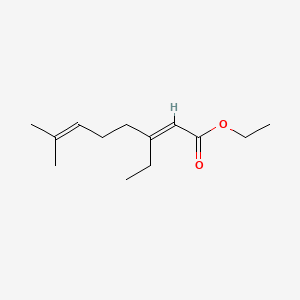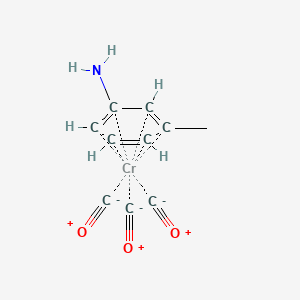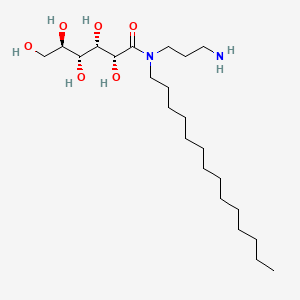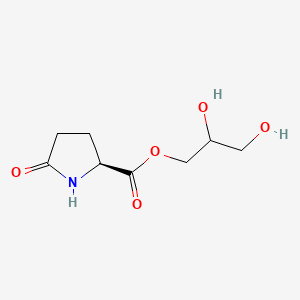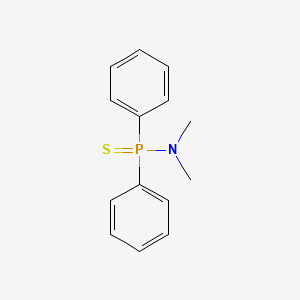
N,N-dimethyl-P,P-diphenylphosphinothioic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound characterized by the presence of a phosphinothioic group bonded to a dimethylamino group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-P,P-diphenylphosphinothioic amide typically involves the reaction of diphenylphosphinothioic chloride with dimethylamine. The reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic amides.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
- N,N-Dimethyl-P,P-diphenylphosphinous amide
- N,N-Dimethyl-p-phenylenediamine dihydrochloride
Comparison: N,N-Dimethyl-P,P-diphenylphosphinothioic amide is unique due to its phosphinothioic group, which imparts distinct chemical reactivity compared to similar compounds. Its ability to undergo redox reactions and form stable complexes with metal ions sets it apart from other phosphinous amides and diamines.
Propiedades
Número CAS |
17513-68-7 |
|---|---|
Fórmula molecular |
C14H16NPS |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
N-diphenylphosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
LWSCOQLJATUVES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


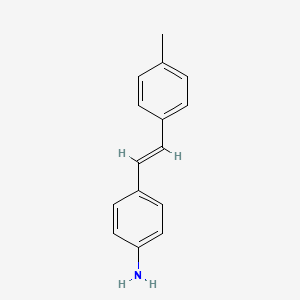

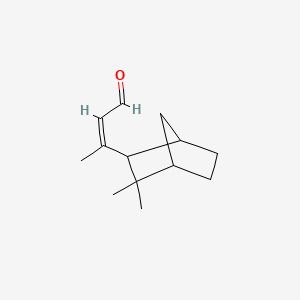
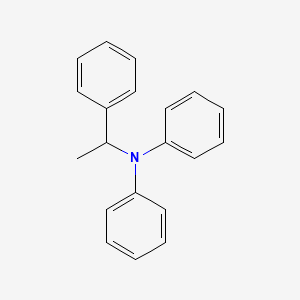
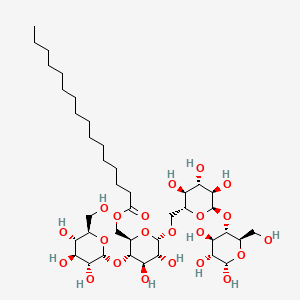

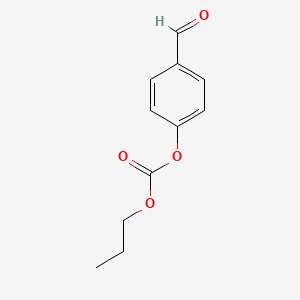

![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
